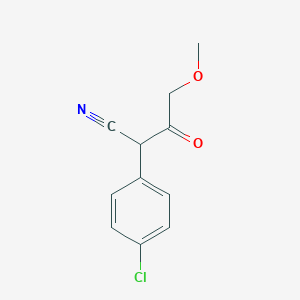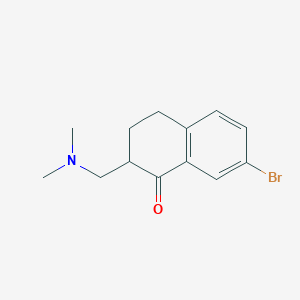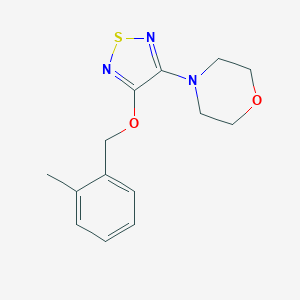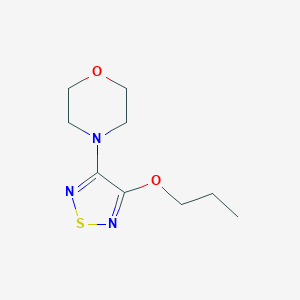
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile, also known as CDDO-Me, is a synthetic triterpenoid that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant and detoxifying enzymes. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile activates Nrf2 by modifying Keap1, a cytoplasmic protein that negatively regulates Nrf2. This modification leads to the translocation of Nrf2 to the nucleus and the subsequent upregulation of antioxidant and detoxifying enzymes.
Biochemical and Physiological Effects:
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as HO-1 and NQO1. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been studied for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in lab experiments is its ability to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxifying enzymes. This makes 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile a useful tool for studying the effects of Nrf2 activation on cellular processes. However, one limitation of using 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile is its potential toxicity at high concentrations. It is important to carefully dose 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in lab experiments to avoid any adverse effects.
Orientations Futures
There are several future directions for the study of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile. One direction is the development of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile analogues with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of the effects of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile on other cellular pathways, such as the mTOR pathway. Finally, the potential therapeutic applications of 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile in various diseases, such as cancer and neurodegenerative diseases, should be further explored.
Méthodes De Synthèse
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile can be synthesized through a multi-step process starting from 2,3-dimethyl-2-butene-1,4-dial. The first step involves the conversion of 2,3-dimethyl-2-butene-1,4-dial to 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO acid) through a reaction with sulfuric acid and potassium permanganate. CDDO acid is then reacted with methyl iodide to produce 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has also been found to have antioxidant properties by increasing the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). In addition, 2-(4-Chlorophenyl)-4-methoxy-3-oxobutanenitrile has been studied for its anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
Formule moléculaire |
C11H10ClNO2 |
|---|---|
Poids moléculaire |
223.65 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-4-methoxy-3-oxobutanenitrile |
InChI |
InChI=1S/C11H10ClNO2/c1-15-7-11(14)10(6-13)8-2-4-9(12)5-3-8/h2-5,10H,7H2,1H3 |
Clé InChI |
YNXFZCBNXJAIQQ-UHFFFAOYSA-N |
SMILES |
COCC(=O)C(C#N)C1=CC=C(C=C1)Cl |
SMILES canonique |
COCC(=O)C(C#N)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)

![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![1-(4-methoxyphenyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246595.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-{4-[(2-Fluorobenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246606.png)


![2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)